REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:15](OCC)(=O)[C:16]([NH2:18])=[O:17].C[O-].[Na+]>C(O)CO>[N:1]1[C:2]2=[N:3][C:4]3[C:9]([CH:10]=[C:11]2[C:12](=[O:13])[NH:14][C:15]=1[C:16]([NH2:18])=[O:17])=[CH:8][CH:7]=[CH:6][CH:5]=3 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=CC=C2C=C1C(=O)N
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)(=O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is precipitated by slow addition of ice cold methanol (50 ml.) to the hot reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
by chilling in an ice bath
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
N1=C(NC(C=2C1=NC1=CC=CC=C1C2)=O)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |